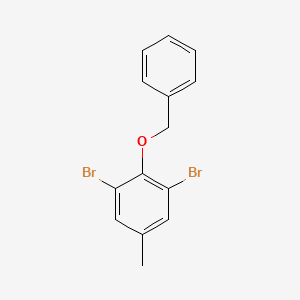

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene

Description

Contextual Significance of Polyhalogenated Alkoxy-Substituted Benzene (B151609) Derivatives in Modern Organic Chemistry

Polyhalogenated alkoxy-substituted benzene derivatives are a class of organic compounds that have garnered significant attention in modern organic chemistry. acs.org The presence of multiple halogen atoms provides several reactive sites for cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The alkoxy group, on the other hand, acts as a powerful directing group in electrophilic aromatic substitution reactions and can modulate the electronic properties of the benzene ring. lumenlearning.com This combination of functionalities makes these compounds versatile intermediates in the synthesis of a wide range of target molecules, from biologically active compounds to advanced materials. The strategic interplay between the halogen and alkoxy substituents allows for sequential and site-selective modifications, offering a high degree of control in multistep synthetic sequences.

Structural Features of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene and its Strategic Potential

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that endows it with significant strategic potential in organic synthesis. The benzyloxy group, a bulky and electron-donating substituent, influences the reactivity of the aromatic ring, directing incoming electrophiles to specific positions. lumenlearning.com The two bromine atoms, located at the 1 and 3 positions, are excellent leaving groups in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at these positions. The methyl group at the 5-position further modulates the electronic and steric environment of the molecule.

The strategic importance of this compound lies in its capacity to serve as a versatile scaffold for the construction of highly substituted and complex molecules. The benzyloxy group can also be deprotected to reveal a hydroxyl group, providing an additional site for functionalization. This multi-functional nature allows for a programmed and sequential approach to the synthesis of intricate molecular targets. asianscientist.com

Overview of Research Trajectories in Novel Organic Building Blocks

The development of novel organic building blocks is a dynamic area of research, driven by the ever-increasing demand for new molecules with specific functions. hilarispublisher.comboronmolecular.comresearchgate.net Current research trajectories focus on the creation of building blocks with increased three-dimensional complexity, moving away from flat, aromatic structures to more sp³-rich scaffolds. This "escape from flatland" is a key strategy in modern drug discovery, as it often leads to improved physicochemical properties and better target engagement. researchgate.net

Another significant trend is the development of building blocks that enable late-stage functionalization. These are molecules that can be introduced into a synthetic sequence at a late stage to modify the properties of the final compound. This approach is highly efficient and allows for the rapid generation of a diverse range of analogues for structure-activity relationship studies. Research is also focused on the development of building blocks that are more sustainable and are derived from renewable resources.

Scope and Objectives of Academic Investigation into this compound

The academic investigation into this compound is primarily focused on exploring its utility as a versatile building block in organic synthesis. The key objectives of this research include:

Developing efficient and scalable synthetic routes to this compound.

Investigating the reactivity of the compound in various cross-coupling reactions to understand the scope and limitations of its application.

Utilizing the compound as a key intermediate in the total synthesis of natural products and other biologically active molecules.

Exploring its potential in materials science , for example, as a precursor to novel organic electronic materials or polymers.

Studying the influence of its unique substitution pattern on the properties of the resulting molecules.

By achieving these objectives, researchers aim to unlock the full potential of this compound as a valuable tool for the construction of complex and functional molecules.

Detailed Research Findings

The synthesis of this compound is typically achieved through a two-step process. The first step involves the etherification of a substituted phenol (B47542) with benzyl (B1604629) bromide to introduce the benzyloxy group. The second step is the regioselective dibromination of the resulting ether. The directing effects of the benzyloxy and methyl groups guide the bromine atoms to the 1 and 3 positions.

The reactivity of this compound in cross-coupling reactions has been a subject of considerable interest. The two bromine atoms can be sequentially or simultaneously replaced with a variety of substituents, allowing for the construction of diverse molecular architectures. For example, palladium-catalyzed Suzuki coupling can be used to introduce aryl or heteroaryl groups, while Sonogashira coupling can be employed to install alkyne moieties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 84379-34-0 |

| Molecular Formula | C₁₄H₁₂Br₂O |

| Molecular Weight | 356.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBIBYVZYXAERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Benzyloxy 1,3 Dibromo 5 Methylbenzene

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 2-(benzyloxy)-1,3-dibromo-5-methylbenzene reveals two key disconnections. The primary disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis as a plausible forward reaction. This disconnection leads to a dibrominated methylphenol and a benzyl (B1604629) halide as the precursor synthons. A further disconnection of the carbon-bromine bonds (C-Br) points towards an electrophilic aromatic substitution (bromination) of a benzyloxy methylbenzene precursor.

Based on this analysis, a logical forward synthetic strategy involves the initial benzylation of a suitable methylphenol, followed by the selective dibromination of the resulting benzyl ether. The strategic selection of precursors is crucial for the success of this synthesis. The starting phenol (B47542) is 3-methylphenol (m-cresol), which upon benzylation yields 3-(benzyloxy)-1-methylbenzene. This intermediate is then subjected to bromination to introduce the two bromine atoms at the desired positions.

Detailed Elucidation of Reaction Pathways and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step sequence: a Williamson ether synthesis followed by an electrophilic aromatic bromination.

Regioselective Bromination Strategies of Methylbenzene Derivatives

The bromination of the intermediate, 3-(benzyloxy)-1-methylbenzene, is a critical step that determines the final structure of the target molecule. Both the benzyloxy group (-OCH₂Ph) and the methyl group (-CH₃) are activating, ortho-, para-directing groups. The benzyloxy group is a stronger activating group than the methyl group. The positions ortho and para to the benzyloxy group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 6. Therefore, both groups direct the incoming electrophile (bromine) to the same positions.

The introduction of the first bromine atom is expected to occur at the most activated and sterically accessible position, which is typically the para position to the stronger activating group (benzyloxy), i.e., position 4. However, in this specific substrate, both positions ortho to the benzyloxy group (2 and 6) are also activated by the methyl group. The second bromination then occurs at one of the remaining activated positions. The desired product has bromine atoms at positions 1 and 3 relative to the methyl group, which corresponds to positions 2 and 6 relative to the benzyloxy group. This indicates that the bromination occurs at the two ortho positions to the benzyloxy group. The steric hindrance from the benzyloxy group might play a role in the regioselectivity, but the strong activation at these positions often overcomes this hindrance.

The mechanism for electrophilic aromatic bromination involves the generation of a bromine electrophile (Br⁺), often facilitated by a Lewis acid catalyst if molecular bromine is used. The aromatic ring attacks the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring.

Controlled Williamson Ether Synthesis with Benzylic Halides

The initial step of the synthesis is the formation of the benzyl ether via a Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating 3-methylphenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide ion. masterorganicchemistry.com

The choice of a primary benzylic halide is crucial to favor the Sₙ2 pathway and avoid potential side reactions like elimination, which are more prevalent with secondary and tertiary halides. masterorganicchemistry.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis are highly dependent on the optimization of reaction conditions for both the Williamson ether synthesis and the bromination steps.

For the Williamson ether synthesis , key parameters to optimize include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol. Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often preferred as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus increasing its reactivity. The reaction temperature is also a critical factor; higher temperatures can increase the reaction rate but may also lead to side products. Microwave-assisted Williamson ether synthesis has been shown to significantly reduce reaction times and improve yields. sacredheart.edu

| Parameter | Condition | Effect on Yield | Reference |

| Base | Stronger bases like NaH | Generally higher yields | numberanalytics.com |

| Weaker bases like K₂CO₃ | May require higher temperatures | ||

| Solvent | Polar aprotic (e.g., DMF) | Favors Sₙ2, enhances nucleophilicity | |

| Protic (e.g., ethanol) | Can solvate the nucleophile, reducing reactivity | masterorganicchemistry.com | |

| Temperature | Elevated temperatures | Increases reaction rate | numberanalytics.com |

| Microwave irradiation | Drastically reduces reaction time | sacredheart.edu |

For the bromination step , optimization involves the choice of brominating agent, solvent, and control of stoichiometry. While molecular bromine (Br₂) can be used, its high reactivity can lead to over-bromination and the formation of undesired isomers. N-bromosuccinimide (NBS) is a milder and more selective brominating agent that is often preferred for activated aromatic rings. wikipedia.org The choice of solvent can also influence the regioselectivity and rate of the reaction. Acetic acid is a common solvent for bromination with Br₂. For NBS bromination, solvents like DMF can lead to high para-selectivity. wikipedia.org Careful control of the stoichiometry of the brominating agent is essential to achieve the desired dibromination without further substitution.

| Parameter | Condition | Effect on Selectivity/Yield | Reference |

| Brominating Agent | Molecular Bromine (Br₂) | Highly reactive, may lead to over-bromination | |

| N-Bromosuccinimide (NBS) | Milder, more selective for activated rings | wikipedia.org | |

| Solvent | Acetic Acid (for Br₂) | Common solvent for electrophilic bromination | |

| DMF (for NBS) | Can enhance para-selectivity | wikipedia.org | |

| Stoichiometry | Controlled addition of ~2 equivalents | Crucial for achieving dibromination | General Principle |

Development of Alternative and Greener Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for brominated aromatic compounds. A significant focus has been on replacing hazardous reagents like molecular bromine.

One of the most common greener alternatives is the use of N-bromosuccinimide (NBS) . NBS is a solid, making it easier and safer to handle than liquid bromine. It can be used for the bromination of electron-rich aromatic compounds under milder conditions. wikipedia.org

Another promising green approach is the in-situ generation of bromine from less hazardous sources. The H₂O₂/HBr system is an effective and environmentally friendly method for the bromination of phenols. researchgate.net In this system, hydrogen peroxide acts as an oxidant to convert bromide ions into electrophilic bromine in situ. The only byproduct is water, making this a highly atom-economical and green process.

The use of ionic liquids as solvents for bromination reactions is another area of active research. Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with volatile organic solvents.

Advanced Purification Techniques and Enhancement of Synthetic Yields

The purification of the final product, this compound, is crucial to obtain a compound of high purity. Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent or a mixture of solvents is key to successful recrystallization. For dibrominated aromatic ethers, a mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can be effective. The principle is to find a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble or insoluble at all temperatures.

Optimization of each reaction step: As discussed in section 2.2.3, careful optimization of reaction conditions for both the etherification and bromination steps is paramount.

Minimizing product loss during workup and purification: Efficient extraction and careful handling during recrystallization can significantly improve the isolated yield.

| Technique | Description | Impact on Yield/Purity |

| Recrystallization | Purification of the solid product based on differential solubility. | High purity of the final product. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Can be used for purification if recrystallization is not effective, but may lead to some product loss. |

| Reaction Optimization | Fine-tuning of reaction parameters (temperature, solvent, catalyst, etc.). | Maximizes the conversion of starting materials to the desired product. |

| Process Intensification | Techniques like microwave-assisted synthesis or flow chemistry. | Can lead to shorter reaction times, higher yields, and better process control. |

Considerations for Scalability in Academic Research Synthesis

The synthesis of this compound on a laboratory scale, particularly when transitioning from milligram to multi-gram quantities, necessitates careful consideration of several factors to maintain yield, purity, and safety. The typical two-step synthesis, involving a Williamson ether synthesis followed by electrophilic bromination, presents distinct challenges at each stage when scaled up.

The initial step, the formation of 2-(benzyloxy)-5-methylbenzene, is generally accomplished via the reaction of a substituted phenol with benzyl bromide. While seemingly straightforward, increasing the scale of this reaction requires attention to heat management, reagent addition, and solvent volumes. The subsequent dibromination of the resulting ether is an exothermic process that demands stringent control over temperature and the rate of bromine addition to prevent over-bromination and the formation of impurities.

Etherification Step: Williamson Synthesis

When scaling up the Williamson ether synthesis, the choice of base and solvent, along with temperature control, becomes critical. In an academic research setting, moving from a 1-gram to a 20-gram scale can introduce issues with reaction homogeneity and heat dissipation, which can impact the reaction rate and the formation of byproducts.

Key considerations for scalability include:

Heat Management: The reaction is often heated to drive it to completion. On a larger scale, ensuring uniform heating of the reaction mixture is crucial to avoid localized overheating, which can lead to decomposition of reagents or products. The use of a mechanical stirrer and a temperature-controlled heating mantle is recommended.

Reagent Addition: The order and rate of reagent addition can influence the outcome. For instance, the portion-wise addition of a strong base like sodium hydride to the solution of the phenol can help to control any initial exotherm.

Solvent Volume: Increasing the solvent volume is necessary to maintain adequate stirring and to help dissipate heat. However, excessively large volumes can make the subsequent work-up and solvent removal more time-consuming. An optimal solvent concentration needs to be determined.

The following table illustrates the potential impact of varying reaction parameters on the yield of 2-(benzyloxy)-5-methylbenzene in a scaled-up synthesis.

| Scale (g) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | K₂CO₃ | Acetone | 60 | 12 | 92 | 98 |

| 20 | K₂CO₃ | Acetone | 60 | 24 | 85 | 95 |

| 20 | NaH | DMF | 25 | 8 | 95 | 97 |

Dibromination Step: Electrophilic Aromatic Substitution

The dibromination of 2-(benzyloxy)-5-methylbenzene is a highly exothermic reaction. The primary challenge in scaling up this step is controlling the reaction temperature to ensure selective bromination at the desired positions and to prevent runaway reactions.

Key considerations for scalability include:

Temperature Control: The reaction vessel must be equipped with an efficient cooling system, such as an ice bath or a cryocooler, to maintain the desired temperature. The slow, dropwise addition of bromine is essential to manage the exotherm.

Bromine Addition: The rate of bromine addition directly affects the reaction temperature and the formation of poly-brominated byproducts. The use of a syringe pump for the controlled addition of bromine is highly recommended for larger-scale reactions.

Quenching and Work-up: The quenching of excess bromine with a reducing agent, such as sodium thiosulfate, is also an exothermic process and must be performed carefully. On a larger scale, the separation of the organic and aqueous layers can be more challenging, and the use of a separatory funnel of appropriate size is necessary.

The following table provides a hypothetical comparison of different conditions for the scaled-up dibromination reaction.

| Scale (g) | Brominating Agent | Solvent | Temperature (°C) | Addition Time (h) | Yield (%) | Purity (%) |

| 1 | Br₂ | Acetic Acid | 0-5 | 0.5 | 88 | 96 |

| 20 | Br₂ | Acetic Acid | 0-5 | 2 | 82 | 92 |

| 20 | NBS | Acetonitrile | 25 | 1 | 90 | 98 |

Purification Strategies for Larger Scale Synthesis

Purification of the final product, this compound, on a multi-gram scale often requires a shift from preparative thin-layer chromatography (TLC) to column chromatography or recrystallization.

Column Chromatography: While effective, scaling up column chromatography can be resource-intensive in terms of solvent and silica (B1680970) gel consumption. Optimizing the solvent system to ensure good separation is crucial.

Recrystallization: Recrystallization is often a more practical and scalable purification method for crystalline solids. The choice of a suitable solvent or solvent system is key to obtaining a high recovery of the pure product.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy 1,3 Dibromo 5 Methylbenzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution. For 2-(benzyloxy)-1,3-dibromo-5-methylbenzene, a suite of NMR experiments was employed to map out the proton and carbon environments and their intricate connectivities.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group and the substituted methylbenzene ring.

The benzylic protons (O-CH₂) are anticipated to appear as a singlet, typically in the range of 5.0-5.2 ppm, due to their proximity to the electronegative oxygen atom and the deshielding effect of the adjacent phenyl ring. The protons of the phenyl group of the benzyloxy moiety would likely present as a complex multiplet between 7.2 and 7.5 ppm.

The protons on the dibrominated methylbenzene ring are expected to show two distinct singlets. The two aromatic protons, being chemically non-equivalent, would appear in the aromatic region, with their chemical shifts influenced by the surrounding bromo, benzyloxy, and methyl substituents. The methyl group protons (CH₃) would appear as a sharp singlet in the upfield region, typically around 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzylic CH₂ | 5.0 - 5.2 | Singlet |

| Phenyl H | 7.2 - 7.5 | Multiplet |

| Aromatic H (dibromomethylbenzene) | 7.0 - 7.6 | Two Singlets |

| Methyl CH₃ | 2.3 - 2.5 | Singlet |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Quantitative ¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon framework of the molecule. For this compound, a specific number of signals is expected, corresponding to each unique carbon atom.

The carbon of the benzylic methylene (B1212753) group (O-CH₂) is expected to resonate in the range of 70-75 ppm. The carbons of the phenyl ring of the benzyloxy group will produce a set of signals in the aromatic region (approximately 127-137 ppm).

The carbons of the dibrominated methylbenzene ring will also appear in the aromatic region. The carbons directly bonded to the bromine atoms (C-Br) are expected to be shifted to a higher field (lower ppm value) compared to the other aromatic carbons due to the halogen's shielding effect. The carbon bearing the benzyloxy group (C-O) will be significantly deshielded, appearing at a lower field (higher ppm value). The methyl carbon will give a characteristic signal in the aliphatic region, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzylic CH₂ | 70 - 75 |

| Phenyl C | 127 - 137 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-H | 130 - 140 |

| Methyl CH₃ | 20 - 25 |

Note: These are predicted ranges, and the actual values would be obtained from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be particularly useful in confirming the through-bond connectivity of the protons within the phenyl ring of the benzyloxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the benzylic proton signal would correlate with the benzylic carbon signal, and the methyl proton signal with the methyl carbon signal.

NOESY/ROESY for Conformational Analysis and Proximity Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of atoms, which is critical for understanding the three-dimensional structure and conformation of a molecule.

In the case of this compound, a NOESY or ROESY experiment would be expected to show a correlation between the benzylic protons (O-CH₂) and the protons of the phenyl ring of the benzyloxy group. More importantly, it could reveal through-space interactions between the benzylic protons and the aromatic proton on the dibrominated ring that is spatially close, providing valuable information about the preferred conformation around the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound and, from that, its elemental composition. For this compound, with a molecular formula of C₁₄H₁₂Br₂O, the expected exact mass can be calculated.

The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ (C₁₄H₁₂⁷⁹Br₂O)⁺ | 353.9285 |

| [M+2]⁺ (C₁₄H₁₂⁷⁹Br⁸¹BrO)⁺ | 355.9265 |

| [M+4]⁺ (C₁₄H₁₂⁸¹Br₂O)⁺ | 357.9244 |

Note: The calculated exact masses are based on the most abundant isotopes.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching of the methyl and benzylic methylene groups would be observed in the 2850-3000 cm⁻¹ region.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would result in absorptions in the 1450-1600 cm⁻¹ range.

C-O stretching (ether): A strong absorption band corresponding to the C-O-C stretching of the ether linkage is expected in the region of 1000-1300 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O-C | Stretching | 1000 - 1300 |

| C-Br | Stretching | < 700 |

Note: These are general ranges for the expected vibrational modes.

Raman Spectroscopy for Complementary Vibrational Characterization

Raman spectroscopy, a technique sensitive to molecular vibrations, is expected to provide a characteristic fingerprint for this compound. The spectrum would be dominated by vibrations originating from the substituted benzene (B151609) ring, the benzyloxy group, and the methyl group.

Key vibrational modes anticipated in the Raman spectrum include:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the aromatic ring are expected in the 3000-3100 cm⁻¹ region. libretexts.org

C-C Stretching of the Aromatic Ring: The stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ range. libretexts.org For substituted benzenes, characteristic intense peaks are often observed around 1585-1600 cm⁻¹. libretexts.orgaip.org

Ring Breathing Modes: A strong, sharp peak, characteristic of the benzene ring's symmetric "breathing" vibration, is anticipated around 1000 cm⁻¹. In monosubstituted benzenes, this is a particularly intense feature. aip.org

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

C-O-C (Ether) Vibrations: The stretching of the C-O-C linkage of the benzyloxy group would likely produce signals around 1125 cm⁻¹ and 900 cm⁻¹. aip.org

Methyl Group Vibrations: The C-H stretching and bending vibrations of the methyl group would also be present.

An illustrative data table of expected Raman shifts, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) (based on analogous compounds) |

| Aromatic C-H Stretch | 3030-3100 |

| Aromatic C=C Stretch | 1585-1600 |

| Ring Breathing | ~1000 |

| C-O-C Stretch (asymmetric) | ~1250 |

| C-O-C Stretch (symmetric) | ~1040 |

| C-Br Stretch | 500-700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

The UV-Vis spectrum of this compound is predicted to be characterized by absorptions arising from π → π* electronic transitions within the benzene ring. The substitution pattern on the benzene ring, with a benzyloxy group, two bromine atoms, and a methyl group, will influence the position and intensity of these absorption bands.

The benzene ring itself exhibits characteristic absorptions. These are often referred to as the E1, E2, and B bands. The presence of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Effect of Substituents:

The benzyloxy group , being an auxochrome with lone pair electrons on the oxygen atom, is expected to cause a bathochromic shift (red shift) of the primary and secondary absorption bands of the benzene ring due to resonance effects.

Bromine atoms are also auxochromes and are known to cause a red shift in the UV-Vis spectra of aromatic compounds. researchgate.net

The methyl group has a weaker, hyperconjugative effect that can also contribute to a small bathochromic shift.

Based on these substituent effects, the following absorption maxima can be anticipated for this compound in a non-polar solvent.

| Transition | Anticipated λmax (nm) (based on substituted benzenes) |

| π → π* (E2 band) | ~210-230 |

| π → π* (B band) | ~270-290 |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination (if applicable)

While no experimental X-ray crystal structure for this compound has been reported, insights into its likely solid-state conformation can be gleaned from the crystal structures of similarly substituted aromatic compounds, such as 1,3-Dibenzyloxy-5-(bromomethyl)benzene. nih.gov

Anticipated Molecular Conformation:

The central benzene ring is expected to be essentially planar.

The bulky benzyloxy and bromine substituents will likely lead to some steric hindrance, potentially causing slight out-of-plane distortions of the substituent atoms.

The dihedral angles between the plane of the central benzene ring and the phenyl ring of the benzyloxy group will be influenced by steric interactions with the adjacent bromine atoms. In the analogous structure of 1,3-Dibenzyloxy-5-(bromomethyl)benzene, the dihedral angles between the central and peripheral benzene rings are 50.28 (5)° and 69.75 (2)°. nih.gov A similar non-coplanar arrangement is expected for this compound.

The C-O-CH₂ bond of the benzyloxy group is likely to lie close to the plane of the central benzene ring. nih.gov

Potential Crystal Packing:

The crystal packing will be governed by a combination of van der Waals forces and potentially weak intermolecular interactions. Given the bulky nature of the molecule, efficient π-π stacking might be hindered. acs.orgresearchgate.net Instead, the crystal structure is likely to be dominated by van der Waals contacts.

A hypothetical data table summarizing the expected crystallographic parameters is provided below, with the caveat that these are speculative and based on analogous structures.

| Parameter | Anticipated Value/System (Hypothetical) |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) |

| Molecular Conformation | Non-planar due to steric hindrance |

| Intermolecular Forces | Van der Waals interactions |

Theoretical and Computational Chemistry Studies of 2 Benzyloxy 1,3 Dibromo 5 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic world of molecules.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The output would be a set of Cartesian coordinates for the optimized structure, from which key parameters like bond lengths, bond angles, and dihedral angles can be extracted. This data is crucial for understanding steric and electronic effects within the molecule, such as the orientation of the benzyloxy group relative to the benzene (B151609) ring and any distortions caused by the bulky bromine atoms. However, specific optimized geometry data for this compound from DFT calculations are not present in the accessible literature.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles without empirical parameters, could be used for a more rigorous analysis of the electronic structure. Methods like Hartree-Fock (HF) or more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a detailed picture of the electron distribution and orbital energies. Such analyses are computationally more demanding than DFT but can offer higher accuracy for certain properties. For this compound, these calculations would help in precisely determining properties like the dipole moment and polarizability, but published studies detailing these analyses are currently unavailable.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A computational study would map the distribution of these orbitals across the this compound structure, predicting the most likely sites for electrophilic and nucleophilic attack. While general principles suggest the benzyloxy group activates the ring towards electrophilic substitution, specific FMO energy values and visualizations for this compound have not been reported.

Conformational Analysis and Energy Landscapes

The presence of the flexible benzyloxy group (–O–CH2–Ph) implies that this compound can exist in multiple conformations due to rotation around the C-O and O-CH2 single bonds. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies the lowest-energy conformers (global and local minima) and the energy barriers to rotation between them. This information is vital for understanding the molecule's behavior in solution and its ability to interact with other molecules. At present, no such detailed conformational analysis for this specific compound is available in the literature.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra. For this compound, calculations could predict:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts (often using the GIAO method) are compared with experimental data to confirm the structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as C-H stretches, C=C ring vibrations, and C-Br stretches.

No published studies contain tables of predicted NMR chemical shifts or vibrational frequencies for this molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. An MD simulation of this compound in a solvent (like water or an organic solvent) would reveal how the molecule moves, flexes, and interacts with its environment. This can provide insights into its solubility, diffusion, and the time-averaged behavior of its flexible components. Such simulations are computationally intensive and require an accurate force field to describe the interactions between atoms. To date, no MD simulation studies focusing on this compound have been reported in the scientific literature.

Reaction Mechanism Modeling and Transition State Characterization

A thorough investigation into the reaction mechanisms involving this compound would necessitate high-level computational modeling. Currently, specific studies modeling the reaction pathways and characterizing the transition states for this particular compound are not available in peer-reviewed literature.

Theoretically, such studies would involve the use of quantum chemical methods like Density Functional Theory (DFT) to map out the potential energy surface of a given reaction. For instance, in a nucleophilic substitution reaction where the bromine atoms are replaced, computational modeling would identify the transition state—the highest energy point along the reaction coordinate. Key parameters that would be calculated include the activation energy, which determines the reaction rate, and the geometry of the transition state structure. These calculations would provide invaluable insights into the compound's reactivity, selectivity, and the stability of reaction intermediates.

Structure-Property Relationship (SPR) Studies for Designed Derivatives

Structure-Property Relationship (SPR) studies are essential for the rational design of new molecules with desired characteristics. For this compound, this would involve creating a library of virtual derivatives by modifying its functional groups and then calculating various physicochemical and electronic properties for each analog.

Available computational data for the parent compound provides a baseline for any future SPR studies.

Interactive Table: Calculated Properties of this compound

| Property | Value |

| Topological Polar Surface Area (TPSA) | 9.23 Ų |

| LogP | 5.09902 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

This data is based on computational predictions and provides a starting point for more extensive theoretical investigations. chemscene.com

Strategic Synthetic Applications As a Chemical Intermediate

Building Block for the Construction of Complex Polyaromatic Architectures

The presence of two bromine atoms makes 2-(benzyloxy)-1,3-dibromo-5-methylbenzene an ideal candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are cornerstones in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. By sequentially or simultaneously replacing the bromine atoms with various aryl or acetylenic groups, complex and diverse polyaromatic architectures can be assembled. The benzyloxy group, a stable protecting group, can be removed in a later synthetic step to reveal a hydroxyl group, which can then be used for further functionalization or to influence the electronic properties of the final molecule.

Precursor in the Synthesis of Functional Organic Materials

The ability to introduce different functional groups through cross-coupling reactions positions this compound as a valuable precursor for functional organic materials. For instance, by coupling with appropriate aromatic boronic acids or organotin reagents, precursors to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) can be synthesized. The methyl and benzyloxy substituents allow for fine-tuning of the solubility, morphology, and electronic properties of the resulting materials.

Integration into Heterocyclic Compound Synthesis

The bromine atoms on the benzene (B151609) ring can serve as handles for the construction of heterocyclic rings. Through reactions such as the Buchwald-Hartwig amination or Ullmann condensation, nitrogen- or oxygen-containing heterocycles can be fused onto the aromatic core. For example, reaction with primary amines or phenols can lead to the formation of carbazole (B46965) or dibenzofuran (B1670420) derivatives, respectively. These heterocyclic systems are prevalent in many biologically active molecules and functional materials.

Application in the Construction of Advanced Ligands and Catalysts

The rigid and well-defined structure of the 2-(benzyloxy)-5-methylphenylene unit makes it an attractive scaffold for the design of novel ligands for catalysis. The bromine atoms can be replaced with phosphine, amine, or other coordinating groups to create bidentate or pincer-type ligands. The steric and electronic properties of these ligands can be systematically varied by modifying the substituents introduced via cross-coupling, allowing for the development of highly selective and active catalysts for a range of chemical transformations.

Diversification of Molecular Libraries via Multicomponent Reaction Strategies

While direct participation in classical multicomponent reactions (MCRs) might be limited, this compound can be a precursor to substrates for such reactions. For example, conversion of the bromine atoms to other functional groups, such as aldehydes or isonitriles, would generate molecules that can readily participate in Ugi, Passerini, or other MCRs. This approach would allow for the rapid generation of diverse libraries of complex molecules built upon the 2-(benzyloxy)-5-methylphenylene scaffold, which is highly valuable in drug discovery and materials science.

Conclusion and Future Academic Perspectives

Summary of Key Research Advancements in the Chemistry of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene

Currently, dedicated research focusing specifically on this compound is limited. The primary advancements related to this compound are centered on its synthesis, which typically involves a two-step process. The first step is a Williamson ether synthesis to introduce the benzyloxy group, a well-established and reliable method for forming aryl ethers. This is followed by the selective dibromination of the aromatic ring through electrophilic aromatic substitution. The regioselectivity of the bromination is guided by the directing effects of the existing benzyloxy and methyl groups. While this synthetic route is logical and follows fundamental organic chemistry principles, there is a notable absence of in-depth studies exploring the unique reactivity or potential applications of the final compound.

Unaddressed Challenges and Opportunities in Synthetic Methodology

Opportunities for future research in this area include the development of more efficient and selective bromination methods. This could involve the use of novel brominating agents or catalyst systems that can direct the substitution to the desired positions with higher fidelity. Furthermore, exploring one-pot synthetic strategies that combine the etherification and bromination steps could significantly improve the efficiency and reduce the environmental impact of the synthesis.

Emerging Catalytic Transformations and Sustainable Synthetic Approaches

The presence of two bromine atoms on the aromatic ring of this compound makes it an ideal candidate for various catalytic cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Future research could explore the selective functionalization of the two bromine atoms, taking advantage of potential differences in their reactivity to create complex molecular architectures.

From a sustainability perspective, the development of greener synthetic routes is a crucial area of focus. This could involve replacing hazardous reagents and solvents with more environmentally benign alternatives. For instance, exploring enzymatic or photocatalytic methods for the synthesis could offer milder reaction conditions and reduce waste generation.

Directions for Further Theoretical and Computational Explorations

Theoretical and computational studies can provide valuable insights into the structure, reactivity, and electronic properties of this compound. While some basic computational data such as TPSA (Topological Polar Surface Area) and LogP are available, more in-depth studies are warranted. nih.gov

Future computational work could focus on:

Reaction Mechanisms: Elucidating the detailed mechanisms of its synthesis and subsequent reactions.

Reactivity Prediction: Predicting the regioselectivity of further electrophilic or nucleophilic substitutions on the aromatic ring.

Spectroscopic Properties: Calculating and interpreting its spectroscopic data (e.g., NMR, IR) to aid in its characterization.

These theoretical explorations can guide experimental work and accelerate the discovery of new reactions and applications for this compound.

Broader Impact on the Design and Synthesis of Advanced Aromatic Building Blocks for Chemical Research

Polysubstituted aromatic compounds are fundamental building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials. This compound, with its specific substitution pattern, offers a unique scaffold for the construction of more complex molecules.

The benzyloxy group can serve as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group. The two bromine atoms provide handles for sequential or differential functionalization, allowing for the controlled introduction of various substituents. This makes it a potentially valuable intermediate for the synthesis of libraries of compounds for drug discovery and materials science research. The strategic placement of the methyl, benzyloxy, and bromo groups can influence the steric and electronic properties of the resulting molecules, providing a means to fine-tune their properties for specific applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene relevant to its handling in laboratory settings?

- Answer: The compound (CAS 84379-34-0, C₁₄H₁₂Br₂O) has a molecular weight of 396.05 g/mol and is typically stored at room temperature in sealed, dry containers to prevent hydrolysis of the benzyloxy group . Solubility data for analogous brominated aromatics suggest limited aqueous solubility but good miscibility in organic solvents like DCM or THF. For precise handling, consult safety protocols for brominated compounds, including PPE requirements and ventilation .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical optimization parameters?

- Answer: A typical route involves bromination of 2-benzyloxy-5-methylphenol using reagents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment (e.g., acetic acid at 0–5°C). Critical parameters include stoichiometric control to avoid over-bromination and reaction time optimization to minimize side products. Purification often employs flash column chromatography (5–10% EtOAc/hexane) .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Answer: Store in amber vials under inert gas (N₂/Ar) at –20°C to reduce thermal decomposition. Avoid prolonged exposure to light or moisture, as the benzyloxy group may undergo cleavage. Use gloves and fume hoods during handling, and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How does the electronic environment of the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?

- Answer: The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attack. In Suzuki-Miyaura couplings, the bromine atoms at positions 1 and 3 show divergent reactivity due to steric and electronic effects. DFT calculations can predict regioselectivity, with position 3 being more reactive in most cases .

Q. What analytical techniques are most effective for resolving contradictions in spectral data (e.g., NMR splitting patterns) arising from rotational isomerism?

- Answer: Variable-temperature NMR (VT-NMR) at –40°C to 80°C can freeze rotational conformers, simplifying splitting patterns. Complementary techniques like NOESY or ROESY help identify spatial proximities of substituents. Computational modeling (e.g., Gaussian) can simulate spectra to validate assignments .

Q. What strategies mitigate competing decomposition pathways when employing this compound in high-temperature reactions?

- Answer: Use radical inhibitors (e.g., BHT) in reactions involving elevated temperatures to suppress homolytic cleavage of C–Br bonds. Catalytic systems with Pd(0)/ligands (e.g., SPhos) enhance coupling efficiency at lower temperatures (60–80°C), reducing thermal stress. Monitor reaction progress via TLC or GC-MS to detect early degradation .

Q. How can researchers address discrepancies in reported reaction yields for derivatives of this compound?

- Answer: Yield variations often stem from differences in substrate purity or reaction scaling. Reproduce protocols using rigorously dried solvents and substrates. Compare kinetic data (e.g., Arrhenius plots) across studies to identify temperature-sensitive steps. Collaborative inter-lab validation is recommended .

Methodological Considerations

- Spectral Characterization: Use high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC/HMBC) to resolve overlapping signals from bromine isotopes and aromatic protons .

- Stability Testing: Conduct accelerated stability studies under UV light, humidity, and heat (40–60°C) to identify degradation products via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.